molecular formula C23H24O3 B14337315 4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) CAS No. 106743-89-9

4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)

Cat. No.: B14337315
CAS No.: 106743-89-9
M. Wt: 348.4 g/mol
InChI Key: OHKTUDSKDILFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C23H24O2. It is known for its applications in various industrial processes, particularly in the production of thermosetting resins and metal-clad laminates . The compound is characterized by its phenolic structure, which contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of formaldehyde with 2,6-dimethylphenol under controlled conditions . The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity. The process involves heating the reactants to a specific temperature to facilitate the formation of the methylene bridge between the phenolic rings.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenolic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The compound’s reactivity allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) is unique due to its specific substituents, which confer distinct reactivity and properties. Its applications in industrial processes and potential biological activities set it apart from other similar compounds .

Properties

CAS No.

106743-89-9

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-[(4-hydroxy-3,5-dimethylphenyl)-(4-hydroxyphenyl)methyl]-2,6-dimethylphenol

InChI

InChI=1S/C23H24O3/c1-13-9-18(10-14(2)22(13)25)21(17-5-7-20(24)8-6-17)19-11-15(3)23(26)16(4)12-19/h5-12,21,24-26H,1-4H3

InChI Key

OHKTUDSKDILFJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.